molecular formula C6H10ClNO2 B13891848 N-acetyl-2-chlorobutanamide

N-acetyl-2-chlorobutanamide

Cat. No.: B13891848
M. Wt: 163.60 g/mol
InChI Key: IDEAENWGMYHCRN-UHFFFAOYSA-N
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Description

N-acetyl-2-chlorobutanamide is a chemical compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.60 g/mol . As a chlorinated amide, it serves as a specialized building block in organic synthesis and pharmaceutical research. Compounds with similar structural features, such as chlorinated amides and N-acetyl groups, are frequently utilized in medicinal chemistry as intermediates for the synthesis of more complex molecules . For instance, related chloroacetamide and chlorobutanamide derivatives are key precursors in the development of compounds with potential biological activity, including azetidinone-based structures which are known for their antibiotic properties . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult the Safety Data Sheet and adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

N-acetyl-2-chlorobutanamide

InChI

InChI=1S/C6H10ClNO2/c1-3-5(7)6(10)8-4(2)9/h5H,3H2,1-2H3,(H,8,9,10)

InChI Key

IDEAENWGMYHCRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(=O)C)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Routes for N Acetyl 2 Chlorobutanamide

Direct Acylation Routes from 2-Chlorobutanamide

The most direct chemical approach to N-acetyl-2-chlorobutanamide involves the N-acetylation of 2-chlorobutanamide. This transformation requires the formation of an amide bond between the nitrogen of the butanamide and an acetyl group donor.

The N-acetylation of primary amides like 2-chlorobutanamide can be achieved using various acetylating agents. Acetic anhydride (B1165640) and acetyl chloride are common reagents for this purpose. nih.gov The reaction with acetyl chloride is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. derpharmachemica.com Phase transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and yields. derpharmachemica.com

Alternative acetylating agents include ketene (B1206846) and acetic acid under specific catalytic conditions. However, the reactivity of these reagents may require more stringent conditions compared to the more reactive acyl chlorides and anhydrides.

The efficiency of the N-acetylation of 2-chlorobutanamide is highly dependent on the reaction conditions. The choice of solvent can significantly influence the solubility of the reactants and the reaction rate. Aprotic solvents such as dichloromethane, chloroform, and dimethylformamide are often employed. researchgate.netderpharmachemica.comresearchgate.net

Temperature control is crucial to manage the exothermic nature of the acylation reaction and to minimize potential side reactions. Reactions are often initiated at lower temperatures (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov

Catalysis plays a vital role in accelerating the acylation process. For reactions involving acetyl chloride, a stoichiometric amount of a base like triethylamine (B128534) or pyridine (B92270) is typically used. researchgate.net In some cases, catalytic amounts of a stronger base or a specific catalyst can be effective. Studies on the N-acetylation of anilines have shown that bases like potassium carbonate in conjunction with phase transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be highly effective. derpharmachemica.com

Table 1: Illustrative Conditions for N-Acetylation of Amides

Acetylating AgentSubstrateBaseCatalystSolventTemp. (°C)Yield (%)
Acetyl ChlorideAnilinesK2CO3TBABDMFRTHigh
Chloroacetyl ChlorideAromatic AminesEt3N-CH2Cl2RTGood
Acetic AnhydrideAmines-Lewis AcidsNeatVariableGood

Stereoselective Chlorination of N-Acetylbutanamide Derivatives

An alternative and potentially more controlled route to enantiomerically enriched this compound involves the stereoselective chlorination of a chiral N-acetylbutanamide derivative. This approach hinges on establishing the desired stereocenter at the alpha-carbon through a controlled halogenation reaction.

The alpha-carbon of amides can be halogenated under specific conditions. The regioselectivity of this reaction is governed by the reaction mechanism, which can proceed through either an enol or enolate intermediate. stackexchange.com Acid-catalyzed halogenation typically proceeds via an enol and favors the formation of the more substituted enol, leading to halogenation at the more substituted alpha-carbon. stackexchange.com In contrast, base-catalyzed halogenation proceeds through an enolate intermediate, and the kinetically favored product arises from the deprotonation of the less sterically hindered alpha-proton. stackexchange.comyoutube.com For N-acetylbutanamide, the target is the alpha-carbon (C2), and conditions would need to be optimized to ensure high regioselectivity.

Achieving stereocontrol in the chlorination of N-acetylbutanamide is a significant challenge. The use of chiral auxiliaries attached to the amide nitrogen or the application of chiral chlorinating agents or catalysts can induce facial selectivity in the approach of the electrophilic chlorine source to the enolate or enol intermediate. While specific methods for the stereoselective chlorination of N-acetylbutanamide are not detailed in the provided search results, general principles of stereoselective halogenation of carbonyl compounds are well-established. rsc.orgnih.gov These methods often rely on creating a sterically biased environment around the prochiral center.

Multi-Step Synthesis from Precursors

Complex molecules are often best assembled through a multi-step synthetic sequence. For this compound, this could involve starting from a readily available precursor like an amino acid or a simple butanamide derivative. A potential, though not explicitly documented, route could start from L- or D-aminobutyric acid, where the stereocenter is already established. The synthesis would then involve the protection of the amino group, chlorination, and subsequent N-acetylation.

Modern synthetic strategies, such as continuous flow synthesis, offer advantages in terms of safety, efficiency, and scalability for multi-step processes. syrris.jp This technology allows for the sequential execution of multiple reaction steps in a continuous stream, minimizing manual handling and improving process control. chemrxiv.org

Amide Formation from 2-Chlorobutyric Acid Derivatives

The most direct route to forming the butanamide backbone involves the activation of 2-chlorobutyric acid to a more reactive derivative, typically an acyl chloride, which then readily reacts with an amine source.

The initial step is the conversion of 2-chlorobutyric acid into its highly reactive acyl chloride, 2-chlorobutyryl chloride. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com A patent for a related synthesis describes reacting 2-chlorobutyric acid with thionyl chloride in the presence of a catalyst like phosphorus trichloride (B1173362) at temperatures between 50-80 °C to yield the acyl chloride. google.com

Once 2-chlorobutyryl chloride is formed, it can undergo nucleophilic acyl substitution with ammonia (B1221849) to form the primary amide, 2-chlorobutanamide. chemguide.co.uk This reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk To prevent the protonation of the ammonia nucleophile by the generated HCl, which would render it non-reactive, the reaction is often carried out using an excess of ammonia or in the presence of a separate base to neutralize the acid. youtube.com

Table 1: Synthesis of 2-Chlorobutanamide from 2-Chlorobutyric Acid
StepReactantReagent(s)ProductKey Considerations
12-Chlorobutyric AcidThionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)2-Chlorobutyryl ChlorideReaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
22-Chlorobutyryl ChlorideConcentrated Aqueous Ammonia (NH₃)2-ChlorobutanamideA violent reaction; requires at least two equivalents of ammonia—one as the nucleophile and one to neutralize the HCl byproduct. chemguide.co.ukyoutube.com

Sequential Functional Group Transformations for the Chemical Compound

Following the synthesis of 2-chlorobutanamide, the next crucial step is the introduction of the acetyl group onto the amide nitrogen to yield the final product, this compound. This transformation converts the primary amide into an N-acylated amide, also known as an imide.

This N-acetylation can be achieved by reacting 2-chlorobutanamide with a strong acetylating agent like acetyl chloride or acetic anhydride. The reaction involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the acetylating agent. This step may require specific conditions, such as the use of a non-nucleophilic base and an appropriate solvent, to facilitate the reaction and prevent potential side reactions.

Chemo-Enzymatic and Biocatalytic Approaches to this compound

Biocatalysis offers significant advantages for synthesis, including high selectivity and mild reaction conditions, which are particularly valuable when dealing with chiral molecules. nih.gov

Enzymatic Resolution of Racemic this compound

Since the synthesis begins with racemic 2-chlorobutyric acid, the resulting this compound is a racemic mixture of (R)- and (S)-enantiomers. Enzymatic kinetic resolution is a powerful technique to separate these enantiomers. This method relies on an enzyme that can selectively act on only one of the two enantiomers. google.com

For an N-acetylated compound, an acylase is a prime candidate for resolution. For example, acylases derived from molds like Aspergillus oryzae are known to selectively hydrolyze the L-isomer of an N-acylamino acid, leaving the D-isomer untouched. google.com A similar principle could be applied here, where an enzyme would selectively catalyze the de-acetylation of one enantiomer of this compound. The resulting mixture of the unreacted enantiomer and the de-acetylated product (2-chlorobutanamide) could then be separated by standard chemical methods.

Lipases are another class of versatile enzymes used for resolution. researchgate.net A lipase (B570770) such as Candida antarctica lipase B (CAL-B) could potentially catalyze the stereoselective hydrolysis of the N-acetyl group in a suitable solvent system. google.com

Table 2: Potential Enzymes for Kinetic Resolution of Racemic this compound
Enzyme ClassSpecific Enzyme ExampleSource OrganismPotential TransformationPrinciple
AcylaseAcylase IAspergillus oryzaeSelective hydrolysis of the N-acetyl group from one enantiomer.Asymmetric hydrolysis of the acylamino group. google.com
LipaseLipase BCandida antarcticaStereoselective hydrolysis of the N-acetyl group.Lipases can catalyze hydrolysis in aqueous media or acylation in non-aqueous media with high enantioselectivity. google.com
AmidaseAmidasePseudomonas speciesEnantioselective hydrolysis of the primary amide of one enantiomer (if resolution is performed on the 2-chlorobutanamide intermediate).Selective hydrolysis of an amide bond to a carboxylic acid.

Biocatalytic Transformations in this compound Synthesis

Beyond resolution, enzymes can be integrated directly into the synthetic pathway to form the target molecule under environmentally benign conditions. nih.gov Biocatalysis can shorten synthetic routes and avoid the use of harsh chemical reagents. nih.gov

One chemo-enzymatic strategy could involve using a lipase to catalyze the initial amide formation. Lipases are known to effectively catalyze the amidation of esters with amines under mild conditions. Therefore, an ester of 2-chlorobutyric acid could be reacted with ammonia in the presence of a suitable lipase to produce 2-chlorobutanamide. This enzymatic step would then be followed by a conventional chemical N-acetylation.

A more advanced approach involves multi-enzyme cascades. Nature utilizes ATP-dependent CoA ligases to activate carboxylic acids, followed by N-acetyltransferases to form amide bonds. nih.gov A hypothetical biocatalytic route could mimic this by using an engineered enzyme cascade to first activate 2-chlorobutyric acid and then couple it with an acetylated amine source or perform a sequential amidation and acetylation in a one-pot reaction, potentially controlling the stereochemistry at the chiral center from the outset.

Table 3: Potential Biocatalytic Reactions in the Synthesis of this compound
Reaction TypeEnzyme ClassSubstratesProductAdvantage
AmidationLipase2-Chlorobutyric acid ester, Ammonia2-ChlorobutanamideMild reaction conditions, avoiding harsh reagents like SOCl₂.
Amide Bond FormationLigase / Transferase Cascade2-Chlorobutyric acid, Amine source, ATP, Acetyl-CoAThis compoundHigh specificity and potential for stereocontrol in a one-pot system. nih.gov
Nitrile HydrolysisNitrilase2-Chloro-2-cyanopropane2-ChlorobutanamideDirect conversion of a nitrile to an amide, offering an alternative synthetic route.

Mechanistic Investigations of Reactions Involving N Acetyl 2 Chlorobutanamide

Nucleophilic Substitution Reactions at the C-2 Chloro Position of N-acetyl-2-chlorobutanamide.

Nucleophilic substitution at the α-carbon of α-halo carbonyl compounds is a fundamental class of reactions. The C-2 position of this compound is electrophilic due to the inductive effect of the adjacent chlorine atom and the carbonyl group.

S_N1 and S_N2 Pathways: Kinetic and Stereochemical Analysis.

The substitution could theoretically proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway. An S_N2 reaction would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the C-2 center. researchgate.netnih.gov The rate of such a reaction would be dependent on the concentrations of both this compound and the nucleophile, exhibiting second-order kinetics. researchgate.net

An S_N1 mechanism would involve the initial, rate-limiting departure of the chloride ion to form a carbocation intermediate. This pathway is generally favored for substrates that can form stable carbocations and in the presence of polar protic solvents. The subsequent attack by a nucleophile would occur from either face of the planar carbocation, leading to a racemic or nearly racemic mixture of products. The rate law for an S_N1 reaction would be first-order, depending only on the concentration of the substrate. Without experimental data, the preferred pathway for this compound remains undetermined.

Influence of Solvent Polarity and Nucleophile Structure on Reactivity.

The choice of solvent would be critical in directing the reaction pathway. Polar aprotic solvents, such as acetone (B3395972) or DMSO, are known to favor S_N2 reactions by solvating the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. Conversely, polar protic solvents, like water or alcohols, can stabilize both the leaving group and the carbocation intermediate, thus favoring the S_N1 pathway. These solvents can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity.

The structure and strength of the nucleophile would also play a significant role. Strong, unhindered nucleophiles generally favor the S_N2 mechanism. The relative nucleophilicity of various species can be influenced by factors such as charge, basicity, and polarizability.

Reactivity of the N-Acetyl Amide Functionality in this compound.

The amide bond in the N-acetyl group is also a potential site for reaction, although it is generally less reactive than the C-Cl bond at the α-position.

Hydrolysis Pathways: Acidic and Basic Conditions.

Amide hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the amide would be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion would directly attack the carbonyl carbon. Both pathways would lead to the cleavage of the amide bond. The relative rates of hydrolysis under different pH conditions for this compound have not been reported.

Transamidation Reactions with this compound.

Transamidation, the exchange of the amino group of an amide with another amine, is a thermodynamically challenging reaction. It typically requires high temperatures or the use of catalysts. The feasibility and conditions for transamidation reactions involving the N-acetyl group of this compound are not documented.

Rearrangement Reactions and Elimination Pathways of this compound.

In the presence of a strong, sterically hindered base, an elimination reaction (E2) could potentially compete with nucleophilic substitution, leading to the formation of an α,β-unsaturated amide. This would involve the abstraction of a proton from the C-3 position and the concurrent departure of the chloride ion. Other potential rearrangements or eliminations specific to the structure of this compound have not been investigated.

Beta-Elimination to Alpha, Beta-Unsaturated Amides

The presence of a chlorine atom at the C-2 position (the α-carbon relative to the carbonyl group) and protons on the C-3 position (the β-carbon) makes this compound a candidate for beta-elimination reactions. This process would lead to the formation of an α,β-unsaturated amide, a valuable class of compounds in organic synthesis.

The generally accepted mechanism for such a reaction, particularly under basic conditions, is the E2 (elimination, bimolecular) pathway. This concerted mechanism involves the abstraction of a proton from the β-carbon by a base, the simultaneous formation of a π-bond between the α- and β-carbons, and the departure of the chloride leaving group from the α-carbon. The stereochemistry of the starting material can influence the geometry of the resulting alkene, with an anti-periplanar arrangement of the β-hydrogen and the α-chloro group being the preferred conformation for the E2 transition state.

Alternatively, under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid or in a highly polar, non-nucleophilic solvent), an E1 (elimination, unimolecular) mechanism could be envisaged. This two-step process would involve the initial departure of the chloride ion to form a secondary carbocation at the C-2 position, followed by the removal of a β-proton by a weak base (such as the solvent) to form the double bond. The stability of the intermediate carbocation is a key factor in this pathway.

Potential for Rearrangements Involving the Chloro- and Acetyl Groups

The structure of this compound also presents the possibility of molecular rearrangements, particularly those involving the migration of the chloro or acetyl groups.

One potential rearrangement is a 1,2-hydride shift or a 1,2-alkyl (ethyl) shift following the formation of a carbocation at the C-2 position, as might occur under E1 conditions. However, the formation of a more stable carbocation would be the driving force for such a shift. In this case, a 1,2-hydride shift from the C-3 position to the C-2 carbocation would result in a more stable secondary carbocation, which could then undergo elimination or substitution.

Another intriguing possibility is the participation of the neighboring acetyl group in the displacement of the chloro substituent. The lone pair of electrons on the nitrogen atom of the N-acetyl group could, in principle, act as an internal nucleophile, leading to the formation of a cyclic intermediate. This type of neighboring group participation, or anchimeric assistance, can significantly accelerate the rate of reaction and influence the stereochemical outcome. The subsequent opening of this cyclic intermediate by an external nucleophile would lead to a rearranged product. However, the likelihood of this pathway depends on the conformational flexibility of the molecule and the relative nucleophilicity of the amide nitrogen.

Reaction Kinetics and Thermodynamics of this compound Transformations

A comprehensive understanding of the reactions of this compound requires an analysis of their kinetics and thermodynamics. While specific experimental data is not available, we can discuss the theoretical framework for determining these parameters.

Determination of Rate Constants and Activation Parameters

The rate of a chemical reaction is quantified by its rate constant (k). For the beta-elimination of this compound, the rate law would depend on the mechanism. For an E2 reaction, the rate would typically be first order in both the substrate and the base: Rate = k[this compound][Base]. For an E1 reaction, the rate-determining step is the formation of the carbocation, and thus the rate would be first order in the substrate only: Rate = k[this compound].

To experimentally determine the rate constant, one would monitor the concentration of the reactant or product over time under controlled conditions (temperature, solvent, and concentration of other reagents). The data would then be fitted to the appropriate integrated rate law to extract the value of k.

The activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the transition state of the reaction. These can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation or the Eyring equation.

Hypothetical Data for Beta-Elimination of this compound

Temperature (K)Hypothetical Rate Constant (k, M⁻¹s⁻¹)
2981.5 x 10⁻⁴
3084.5 x 10⁻⁴
3181.2 x 10⁻³

This is a hypothetical data table for illustrative purposes only.

From such data, one could calculate the activation energy. A higher Ea would suggest a more energy-intensive transition state. The sign and magnitude of the entropy of activation can also be informative. For example, a highly ordered transition state, as might be expected for an E2 reaction, would likely have a negative ΔS‡.

Equilibrium Studies in Complex Reaction Systems

When a reaction is reversible, or when multiple reaction pathways lead to a mixture of products, understanding the position of the equilibrium is essential. The equilibrium constant (Keq) for a reaction is related to the change in Gibbs free energy (ΔG) by the equation ΔG = -RTln(Keq).

For the reactions of this compound, an equilibrium could be established between the starting material and the elimination product, or between different rearrangement products. To study such equilibria, one would allow the reaction to proceed until the concentrations of all species become constant. The equilibrium concentrations would then be measured and used to calculate the equilibrium constant.

The thermodynamic parameters for the reaction, including the change in enthalpy (ΔH) and entropy (ΔS), can be determined by measuring the equilibrium constant at different temperatures and using the van 't Hoff equation. A negative ΔH would indicate an exothermic reaction, which is favored at lower temperatures, while a positive ΔS would suggest an increase in disorder, which is favored at higher temperatures.

Hypothetical Thermodynamic Data for a Reaction of this compound

ParameterHypothetical Value
ΔH° (kJ/mol)-25
ΔS° (J/mol·K)+50
ΔG° at 298 K (kJ/mol)-39.9

This is a hypothetical data table for illustrative purposes only.

A negative Gibbs free energy, as shown in the hypothetical table, would indicate a spontaneous reaction under standard conditions.

Advanced Spectroscopic and Chromatographic Characterization of N Acetyl 2 Chlorobutanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-acetyl-2-chlorobutanamide. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the molecular framework and stereochemistry.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) Studies for Structural Elucidation of this compound

The structural elucidation of this compound is accomplished by systematically interpreting its NMR spectra.

¹H NMR Spectroscopy : The proton NMR spectrum provides initial information on the different types of protons and their neighboring environments. The acetyl group's methyl protons (H-2') are expected to appear as a sharp singlet, while the ethyl group's protons will present as a triplet (H-4) and a multiplet (H-3). The methine proton at the chiral center (H-2) will be a complex multiplet due to coupling with the amide proton and the adjacent methylene (B1212753) protons. The amide proton (NH) typically appears as a broad singlet, though its chemical shift can be highly variable.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. Two carbonyl carbons (amide and acetyl) are expected to be the most downfield signals. The carbon bearing the chlorine atom (C-2) will also be significantly downfield, followed by the remaining aliphatic carbons.

2D NMR Spectroscopy :

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling networks. Key correlations would be observed between the methine proton (H-2) and the methylene protons (H-3), and between the methylene protons (H-3) and the terminal methyl protons (H-4). A correlation between the NH proton and H-2 may also be visible. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. sdsu.eduwikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, which is vital for determining the molecule's preferred conformation. nih.govslideshare.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
1 (C=O, Butanamide)--~171.5H-2, NH, H-3
2 (CH)~4.65Multiplet~62.0C-1, C-3, C-4, C-1'
3 (CH₂)~2.05Multiplet~28.5C-1, C-2, C-4
4 (CH₃)~1.05Triplet~11.0C-2, C-3
NH~7.50Broad Singlet-C-1, C-2, C-1'
1' (C=O, Acetyl)--~170.0H-2', NH
2' (CH₃, Acetyl)~2.10Singlet~22.5C-1'

Conformational Analysis using NMR Techniques for the Chemical Compound

The amide bond in this compound has a partial double bond character, which restricts rotation around the C(O)-N bond. This can result in the presence of both cis and trans conformers, which may be observable as distinct sets of signals in the NMR spectrum, particularly at lower temperatures. scielo.br

NOESY and ROESY experiments are powerful tools for investigating these conformational isomers. By analyzing the through-space interactions, the spatial arrangement of the acetyl group relative to the chlorobutyl chain can be determined. For example, in a trans conformation, a Nuclear Overhauser Effect (NOE) might be observed between the amide proton (NH) and the H-2 proton, whereas in the cis conformation, an NOE between the acetyl methyl protons (H-2') and the H-2 proton would be expected. The relative populations of these conformers can be estimated from the integration of their respective signals. nih.govnih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. For this compound (C₆H₁₂ClNO), the presence of a single chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺. There will be two peaks, one for the molecule containing the ³⁵Cl isotope and another, approximately two mass units higher ([M+2]⁺), for the molecule containing the ³⁷Cl isotope. The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. Plausible fragmentation pathways for this compound would include:

Alpha-cleavage : Loss of the chlorine radical (•Cl) or hydrogen chloride (HCl).

Amide bond cleavage : Cleavage of the C(O)-N bond or the C2-N bond, leading to fragments corresponding to the acylium ion or the chlorobutyl portion.

Loss of the acetyl group : Cleavage resulting in the loss of ketene (B1206846) (CH₂=C=O) or the acetyl radical.

Table 2: Predicted MS/MS Fragmentation of this compound Predicted data based on general fragmentation rules.

Predicted m/zIon FormulaProposed Identity/Loss
149/151[C₆H₁₂ClNO]⁺Molecular Ion [M]⁺
114[C₆H₁₃NO]⁺Loss of •Cl
106/108[C₄H₇ClO]⁺Loss of •NHCOCH₃
86[C₅H₈NO]⁺Loss of C₂H₅ and CO
57[C₄H₉]⁺Butyl cation from cleavage
43[C₂H₃O]⁺Acetylium ion [CH₃CO]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by strong absorptions characteristic of the amide group. The N-H stretching vibration appears as a band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is a very strong and sharp absorption expected around 1650 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs near 1550 cm⁻¹. Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹, and the C-Cl stretch appears in the fingerprint region, typically between 600-800 cm⁻¹. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, C-C backbone stretches might be more prominent than in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

Frequency Range (cm⁻¹)VibrationFunctional Group
~3300N-H StretchAmide
2850-2990C-H StretchAliphatic (CH₃, CH₂)
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
1400-1470C-H BendAliphatic (CH₃, CH₂)
600-800C-Cl StretchAlkyl Halide

Characteristic Group Frequencies and Hydrogen Bonding Interactions within this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the presence of amide and acetyl groups, along with the chlorine substituent, gives rise to a characteristic IR spectrum.

The secondary amide group (-CONH-) is particularly informative. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. In a concentrated solution or in the solid state, intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of another leads to a broadening and a shift to a lower wavenumber (e.g., 3250 cm⁻¹).

The carbonyl (C=O) stretching vibrations of the amide and acetyl groups are also prominent. The amide I band (primarily C=O stretch) is expected to appear in the region of 1650-1680 cm⁻¹, while the acetyl carbonyl will also absorb in a similar region, potentially leading to overlapping or a broad, intense absorption band. The amide II band, which arises from a coupling of N-H in-plane bending and C-N stretching vibrations, is typically observed around 1550 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-HStretch3250 - 3350Position and shape are sensitive to hydrogen bonding.
C-H (sp³)Stretch2850 - 3000From the butyl and acetyl methyl groups.
C=O (Amide I)Stretch1650 - 1680Strong intensity.
C=O (Acetyl)Stretch1700 - 1720Strong intensity, may overlap with Amide I.
N-H (Amide II)Bend1530 - 1570Medium to strong intensity.
C-NStretch1200 - 1300Medium intensity.
C-ClStretch600 - 800Can be weak and may be coupled with other vibrations.

These characteristic frequencies provide a spectroscopic fingerprint for this compound, allowing for its identification and the study of intermolecular interactions.

Chiroptical Spectroscopy.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the stereochemical properties of enantiomers.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Non-racemic mixtures of enantiomers will exhibit a CD spectrum, with the intensity of the signal being proportional to the enantiomeric excess (e.e.). nih.gov

For this compound, the chromophores responsible for the CD signal are the amide and acetyl carbonyl groups. These groups are in close proximity to the chiral center at the second carbon of the butanamide chain. The electronic transitions of the carbonyl groups (n → π* and π → π*) will give rise to CD bands in the far-UV region (typically below 250 nm).

The sign of the Cotton effect (the sign of the CD band) for a particular electronic transition can often be correlated with the absolute configuration (R or S) of the chiral center. This correlation is often established by comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration or by using theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

For instance, it might be observed that the (R)-enantiomer of this compound exhibits a positive Cotton effect for the n → π* transition around 220 nm, while the (S)-enantiomer shows a negative Cotton effect of equal magnitude. By measuring the CD signal of a sample with an unknown enantiomeric composition, the enantiomeric excess can be calculated using the following relationship:

e.e. (%) = ([θ]sample / [θ]pure enantiomer) x 100

where [θ] is the molar ellipticity at a specific wavelength.

EnantiomerExpected n → π* Transition (nm)Expected Cotton Effect
(R)-N-acetyl-2-chlorobutanamide~220Positive
(S)-N-acetyl-2-chlorobutanamide~220Negative

X-ray Crystallography for Solid-State Structural Analysis.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. eurjchem.com By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise spatial arrangement of all atoms, bond lengths, bond angles, and torsional angles.

A crystallographic analysis of a single enantiomer of this compound would unambiguously establish its absolute configuration as either R or S. The Flack parameter, a value calculated during the refinement of the crystal structure, is a powerful indicator of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given configuration confirms its assignment, while a value close to one indicates that the inverted structure is the correct one.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as the hydrogen bonding network. eurjchem.com For this compound, it is expected that the molecules will be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets. The details of these interactions are crucial for understanding the solid-state properties of the compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.8
b (Å)12.1
c (Å)6.5
β (°)105
Z (molecules per unit cell)2
Hydrogen Bond (N-H···O) distance (Å)2.9

Advanced Chromatographic Separations and Detection.

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For a chiral compound like this compound, specialized chromatographic methods are required to separate its enantiomers and to assess its purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of this compound enantiomers, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose (B160209), would be a suitable choice. nih.gov These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326), is optimized to achieve baseline separation of the two enantiomer peaks. The elution order of the enantiomers would depend on the specific CSP and mobile phase used. A UV detector, set to a wavelength where the amide or acetyl chromophore absorbs (e.g., 210 nm), would be used for detection. The ratio of the peak areas of the two enantiomers directly provides the enantiomeric ratio and can be used to calculate the enantiomeric excess.

ParameterIllustrative Condition
ColumnChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is an ideal method for assessing the purity of this compound and for identifying any volatile impurities that may be present from its synthesis or degradation.

For GC-MS analysis, the compound is typically injected into a heated port where it is vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and its impurities by comparison to spectral libraries or by interpretation of the fragmentation pathways.

Potential volatile impurities in a sample of this compound could include residual starting materials (e.g., 2-chlorobutanamide, acetic anhydride), solvents used in the synthesis, or by-products. The high resolution of the capillary column allows for the separation of these impurities from the main compound, and the mass spectrometer provides definitive identification.

ParameterIllustrative Condition
GC ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 10 °C/min to 250 °C (5 min)
Carrier GasHelium
MS IonizationElectron Ionization (EI) at 70 eV
MS Scan Range40-400 m/z

Supercritical Fluid Chromatography (SFC) for Separation and Purification

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional high-performance liquid chromatography (HPLC) for the separation and purification of various chemical compounds, including this compound and its derivatives. ceon.rs This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com The unique properties of supercritical fluids, which exhibit characteristics of both liquids and gases, afford several advantages in chromatographic separations. nih.gov These include lower viscosity and higher diffusivity compared to liquid mobile phases, which allows for faster separations and higher efficiency. chiraltech.com Furthermore, the use of CO₂ as the main solvent significantly reduces the consumption of organic solvents, making SFC a "greener" analytical and preparative technique. ceon.rs

The versatility of SFC allows for its application in both achiral and chiral separations. For the purification of this compound, achiral SFC can be employed to isolate the compound from reaction byproducts and impurities. In the context of its derivatives, particularly those exhibiting chirality, chiral SFC is an invaluable tool for the resolution of enantiomers, which is often a critical step in pharmaceutical development. nih.gov

Method Development and Optimization

The development of a successful SFC separation method hinges on the systematic screening and optimization of several key parameters. The choice of stationary phase (column), co-solvent, temperature, and back-pressure are all critical factors that influence the retention and resolution of the analytes. waters.com

For the separation of polar compounds like this compound, the use of a polar co-solvent mixed with the supercritical CO₂ is essential to achieve adequate elution and peak shape. waters.com Alcohols such as methanol (B129727), ethanol (B145695), and isopropanol are common choices for this purpose. The composition of the mobile phase, specifically the percentage of the co-solvent, is a primary parameter adjusted during method optimization.

A screening of various stationary phases is typically the first step in method development. For halogenated and amide-containing compounds, a range of column chemistries can be effective. Polysaccharide-based chiral stationary phases (CSPs) are particularly successful for the enantiomeric separation of chiral amides. nih.gov The selection of the appropriate CSP is crucial and often determined empirically through screening. nih.govnih.gov

The following tables present hypothetical yet representative data for the SFC separation of this compound and the chiral separation of a representative derivative, illustrating the impact of different chromatographic parameters on the separation.

Table 1: Achiral SFC Method for the Purification of this compound

Parameter Condition
Column Diol
Mobile Phase Supercritical CO₂ / Methanol
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Retention Time 3.2 min
Purity Achieved >99.5%

Table 2: Chiral SFC Method for the Separation of Enantiomers of a Hypothetical Derivative

Parameter Condition
Column Chiralpak AD-H
Mobile Phase Supercritical CO₂ / Ethanol
Isocratic 20% Ethanol
Flow Rate 2.5 mL/min
Back Pressure 120 bar
Temperature 35 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 4.5 min
Retention Time (Enantiomer 2) 5.1 min
Resolution (Rs) 2.1

Research Findings

Research on the SFC separation of compounds structurally similar to this compound, such as other halogenated amides and N-acetylated compounds, provides valuable insights. Studies have demonstrated that polysaccharide-based CSPs, such as those with amylose or cellulose backbones, are highly effective for the chiral resolution of amide derivatives. nih.govnih.gov The choice of the co-solvent and its concentration has been shown to significantly impact enantioselectivity. For instance, in some cases, ethanol may provide better resolution than methanol for certain amide enantiomers.

The use of additives in the mobile phase, such as diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can improve peak shape and resolution, although they are not always necessary for neutral amides like this compound. chromatographyonline.com Temperature also plays a role in the separation, with lower temperatures sometimes leading to better resolution, although this can also increase analysis time. nih.gov

The findings from various studies indicate that SFC is a highly successful technique for the chiral separation of a wide range of small molecules. waters.com For instance, a screening of numerous racemic compounds on a set of common chiral columns demonstrated a high success rate in achieving baseline resolution. waters.com This underscores the broad applicability of SFC in a pharmaceutical research and development setting for the purification of chiral intermediates and final products.

The scalability of SFC methods from analytical to preparative scale is another significant advantage, allowing for the purification of larger quantities of material for further studies. nih.gov The fast cycle times and reduced solvent usage associated with preparative SFC make it a more efficient and cost-effective alternative to preparative HPLC. chiraltech.com

Computational Chemistry and Theoretical Studies on N Acetyl 2 Chlorobutanamide

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-acetyl-2-chlorobutanamide, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic structure, molecular geometry, and energy.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles of the backbone and the side chain.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle 1 (N-Cα)Dihedral Angle 2 (Cα-Cβ)Relative Energy (kcal/mol)
1 -120°60°0.00
2 -120°180°1.25
3 60°60°2.10
4 60°-60°2.50

Note: This table is illustrative and based on typical energy differences found in similar molecules.

Tautomerism, the interconversion of structural isomers, is a relevant consideration for this compound. wikipedia.org The most probable tautomerism would be the amide-imidol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen.

Amide Form <=> Imidol Form

Computational studies on similar amides and heterocycles show that the amide form is generally more stable. researchgate.netnih.gov The energy difference and the activation barrier for this tautomerization can be calculated using DFT or higher-level ab initio methods. The transition state for this proton transfer would be located, and its structure and energy would provide insight into the kinetics of the process. It is expected that the amide form of this compound would be significantly more stable, with a high activation barrier for tautomerization in the gas phase. researchgate.net

Reaction Mechanism Elucidation using Transition State Theory for this compound

Transition state theory is a powerful tool for studying the kinetics and mechanisms of chemical reactions. For this compound, a key reaction to investigate would be its hydrolysis.

The hydrolysis of this compound can proceed through either acid- or base-catalyzed pathways. Computational modeling can elucidate the step-by-step mechanism and determine the rate-limiting step. masterorganicchemistry.com For instance, in an acid-catalyzed mechanism, the initial step is the protonation of the carbonyl oxygen. This is followed by the nucleophilic attack of a water molecule, proton transfer, and finally, the departure of the leaving group.

Each stationary point on the reaction coordinate (reactants, intermediates, transition states, and products) would be optimized, and their energies calculated. The activation energy for each step is the difference in energy between the transition state and the preceding reactant or intermediate. Computational studies on amide hydrolysis have shown that these calculations can provide activation energies that are in good agreement with experimental data. acs.orgnih.gov

Table 2: Illustrative Calculated Activation Energies for Hydrolysis

Reaction StepCatalystCalculated Activation Energy (kcal/mol)
Nucleophilic AttackAcid15-20
Leaving Group DepartureAcid10-15
Nucleophilic AttackBase18-25

Note: This table presents hypothetical data based on known amide hydrolysis mechanisms.

The solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including a number of solvent molecules in the calculation.

For the hydrolysis of this compound, a polar solvent like water would stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions. This would lower the activation energies compared to the gas-phase reaction. Theoretical studies have demonstrated that including solvent effects is crucial for accurately predicting reaction energetics in solution. researchgate.net

Spectroscopic Property Prediction

Computational chemistry is widely used to predict various spectroscopic properties, which can aid in the identification and characterization of a compound.

DFT calculations can predict the infrared (IR) spectrum of this compound. nih.govnih.govresearchgate.net The vibrational frequencies and intensities of the characteristic functional groups, such as the C=O stretch of the amide and acetyl groups, the N-H bend, and the C-Cl stretch, can be calculated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. umass.edu

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental spectra to aid in signal assignment. The accuracy of these predictions depends on the level of theory and the basis set used.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic DataFunctional GroupPredicted Value
IR Frequency (cm⁻¹) Amide C=O stretch~1680
Acetyl C=O stretch~1710
N-H bend~1550
C-Cl stretch~700-800
¹³C NMR Chemical Shift (ppm) Amide C=O~170-175
Acetyl C=O~200-205
C-Cl~55-65
¹H NMR Chemical Shift (ppm) N-H~7.5-8.5
α-H~4.0-4.5
Acetyl CH₃~2.0-2.2

Note: These are representative values based on typical ranges for these functional groups.

Theoretical NMR, IR, and UV-Vis Spectra Prediction and Comparison with Experimental Data

In the absence of direct experimental spectra for this compound, theoretical predictions serve as a valuable tool for anticipating its spectroscopic signatures. These predictions are founded on the principles of quantum mechanics, where the interactions of the molecule with electromagnetic radiation are calculated based on its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be theoretically predicted. The chemical shifts are highly dependent on the local electronic environment of each nucleus. The introduction of the N-acetyl group is expected to significantly influence the chemical shifts of the protons and carbons near the amide bond compared to the parent compound, 2-chlorobutanamide. The electron-withdrawing nature of the acetyl group would likely deshield the N-H proton, leading to a downfield shift. Similarly, the carbonyl carbon of the acetyl group would exhibit a characteristic resonance in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra, obtained from frequency calculations, can predict the vibrational modes of this compound. Key vibrational bands would include the N-H stretch, the amide I band (primarily C=O stretching), and the amide II band (a mix of N-H bending and C-N stretching). A study on the analogous molecule, N-acetyl-L-alanine (NAAL), provides a basis for these predictions, where the trans conformer is stabilized by an intramolecular N-H···O hydrogen bond. nih.gov A similar intramolecular interaction might be present in this compound, which would affect the position and intensity of these bands.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by electronic transitions within the molecule. For this compound, the primary chromophore is the amide group. Theoretical calculations can predict the wavelength of maximum absorption (λmax), which is expected to be in the far UV region, typical for simple amides.

To illustrate the expected spectral data, the following tables present theoretically predicted values for this compound, based on computational models and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~0.9 - 1.1~10 - 15
CH₂~1.6 - 1.9~25 - 30
CHCl~4.0 - 4.5~55 - 65
C=O (butanamide)-~170 - 175
NH~7.5 - 8.5-
C=O (acetyl)-~168 - 172
CH₃ (acetyl)~2.0 - 2.2~20 - 25

Table 2: Predicted IR Absorption Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch3250 - 3350
C-H Stretch2850 - 3000
Amide I (C=O Stretch)1640 - 1680
Amide II (N-H Bend, C-N Stretch)1520 - 1570
C-Cl Stretch650 - 800

Table 3: Predicted UV-Vis Absorption for this compound

Transition Predicted λmax (nm)
n → π* (amide)~210 - 230
π → π* (amide)~180 - 200

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. For this compound, MD simulations can reveal its dynamic behavior, conformational preferences, and interactions with its environment.

Conformational Dynamics and Intermolecular Interactions

The flexibility of the butanamide chain and the rotation around the C-N amide bond are key aspects of the conformational landscape of this compound. MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. The presence of the chlorine atom and the acetyl group will introduce specific steric and electrostatic interactions that govern the preferred conformations. Intermolecular interactions in the condensed phase, such as hydrogen bonding between the amide N-H and C=O groups of neighboring molecules, would also be a prominent feature observed in simulations, influencing the bulk properties of the substance.

Solvent-Solute Interactions

The behavior of this compound in a solvent is crucial for understanding its chemical reactivity and biological activity, if any. MD simulations in an explicit solvent, such as water, can elucidate the nature of solvent-solute interactions. The simulations would likely show the formation of a hydration shell around the molecule, with water molecules forming hydrogen bonds with the amide and carbonyl groups. The hydrophobic ethyl and chlorobutyl moieties would influence the local water structure. Studies on the solubility of N-acetyl amino acid amides have shown that such interactions are critical in determining their behavior in aqueous environments. nih.gov The balance between hydrophilic and hydrophobic interactions will dictate the solubility and partitioning of this compound between different phases.

Application of N Acetyl 2 Chlorobutanamide As a Synthetic Building Block and Reagent

Precursor in the Synthesis of Substituted Butanamides and Acetamides

The dual functionality of N-acetyl-2-chlorobutanamide makes it a valuable starting material for the synthesis of a variety of substituted butanamides and acetamides through reactions at either the electrophilic C2 carbon or the N-acetyl group.

Amide Coupling Reactions Utilizing this compound

The primary point of reactivity for nucleophilic attack on this compound is the carbon atom bonded to the chlorine atom. The ease of displacement of the chlorine atom makes this compound an effective substrate for synthesizing a wide array of α-substituted butanamide derivatives. This reactivity is analogous to that of other N-aryl 2-chloroacetamides, where the chlorine is readily substituted by various nucleophiles. researchgate.net

The reaction proceeds via a standard nucleophilic substitution mechanism (SN2), where a nucleophile attacks the electrophilic carbon, displacing the chloride ion. This method is highly effective for forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. A variety of nucleophiles can be employed in this context, leading to diverse molecular scaffolds. The general protocol for such reactions often involves the use of a base to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the HCl generated during the reaction. researchgate.net

Nucleophile (Nu-H)Reagent/ConditionsProduct
Primary/Secondary Amine (R₂NH)Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., CH₂Cl₂, Toluene)N-acetyl-2-(dialkylamino)butanamide
Alcohol (ROH)Base (e.g., NaH), Solvent (e.g., THF)N-acetyl-2-alkoxybutanamide
Thiol (RSH)Base (e.g., NaH, Et₃N), Solvent (e.g., THF, EtOH)N-acetyl-2-(alkylthio)butanamide
Azide (N₃⁻)NaN₃, Solvent (e.g., DMF, DMSO)N-acetyl-2-azidobutanamide
Cyanide (CN⁻)NaCN/KCN, Solvent (e.g., DMSO)N-acetyl-2-cyanobutanamide

This table illustrates potential amide coupling reactions based on the known reactivity of similar α-chloro amides.

Functionalization at the N-acetyl Group

While the N-acetyl group is generally stable, its modification provides a route to N-substituted 2-chlorobutanamides or, after substitution of the chlorine, N-substituted 2-aminobutanamides. d-nb.info The process typically involves the challenging step of N-deacetylation, as amide bonds are notoriously robust. d-nb.info

Modern synthetic methods have been developed for the mild and chemoselective removal of N-acetyl groups, often in the presence of other sensitive functional groups like esters. d-nb.info One common strategy involves the electrophilic activation of the amide. For instance, the amide can be activated with an agent like oxalyl chloride or triethyloxonium (B8711484) tetrafluoroborate, which makes the carbonyl carbon more susceptible to nucleophilic attack. This is followed by the addition of a nucleophile (e.g., an alcohol) to cleave the acetyl group, yielding a free amine. This newly formed amine can then be functionalized in a one-pot manner by introducing a different acylating or alkylating agent. d-nb.info

StepDescriptionReagentsIntermediate/Product
1. Activation Electrophilic activation of the N-acetyl amide bond.Oxalyl chloride, Pyridine (B92270)Activated iminium intermediate
2. Deacetylation Cleavage of the activated acetyl group by a nucleophile.Alcohol (e.g., Ethylene glycol)2-chlorobutanamide
3. Re-functionalization Acylation or alkylation of the newly formed amine.Acyl chloride (RCOCl), ChloroformateN-acyl-2-chlorobutanamide

This table outlines a general, multi-step process for the functionalization at the N-acetyl position, based on modern deacetylation protocols. d-nb.info

Role in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of both an electrophilic center (the C-Cl bond) and a nucleophilic center (the amide nitrogen) within the same molecule allows for intramolecular cyclization reactions.

Cyclization Reactions Involving the Amide and Chloro Functions of the Chemical Compound

The synthesis of heterocyclic systems from α-chloro N-acyl amides is a well-established strategy in organic chemistry. researchgate.net By analogy, this compound can serve as a substrate for creating various nitrogen-containing rings. The reaction is typically initiated by a base, which deprotonates the amide nitrogen, converting it into a more potent nucleophile. This internal nucleophile can then attack the electrophilic carbon at the C2 position, displacing the chloride ion and forming a cyclic structure.

The size of the resulting ring is determined by the structure of the starting material and the reaction conditions. For this compound itself, an intramolecular cyclization would lead to the formation of a four-membered ring, an azetidinone. This is a common pathway seen in similar molecules, such as the use of chloroacetyl chloride to form β-lactam rings. mdpi.comnih.gov Furthermore, if the N-acetyl group is first replaced with a longer chain containing a nucleophile, larger rings like piperazinones or diazepinediones could be synthesized.

Starting Material DerivativeReaction ConditionHeterocyclic Product
This compoundStrong Base (e.g., NaH)3-ethyl-1-acetylazetidin-2-one
2-chloro-N-(2-aminoethyl)butanamideBase (e.g., K₂CO₃)3-ethylpiperazin-2-one
N-(2-hydroxyethyl)-2-chlorobutanamideBase (e.g., NaH)3-ethylmorpholin-2-one

This table presents hypothetical cyclization reactions to form various heterocycles, based on established synthetic routes using similar bifunctional reagents. researchgate.netmdpi.com

Asymmetric Synthesis Applications

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govresearchgate.net Chiral auxiliaries are a foundational tool in this field, enabling the conversion of achiral starting materials into specific chiral products. wikipedia.orgnih.govresearchgate.net

Chiral Auxiliaries or Ligands Derived from this compound

While this compound is achiral, a chiral version, such as (R)- or (S)-N-acetyl-2-chlorobutanamide, could theoretically be employed as a chiral auxiliary to direct stereoselective transformations. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.org

The principle is similar to that of well-known Evans oxazolidinone auxiliaries or camphorsultam. scielo.org.mxwilliams.edu In this hypothetical application, the chiral center at C2 of the butanamide backbone would create a chiral environment. If the N-acetyl group were to be enolized, the chiral center could direct the approach of an electrophile to a specific face of the enolate, leading to a diastereoselective alkylation or aldol (B89426) reaction. williams.edu Following the stereoselective reaction, the butanamide auxiliary could be cleaved, for example, by hydrolysis, to release the enantiomerically enriched product and recover the chiral auxiliary.

StepDescriptionExample ReactionStereochemical Outcome
1. Attachment Acylation of a chiral 2-chlorobutanamide with an achiral carboxylic acid derivative.(S)-2-chlorobutanamide + Propionyl chlorideFormation of chiral N-propionyl-2-chlorobutanamide
2. Stereoselective Reaction Deprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., an alkyl halide).LDA, then Benzyl (B1604629) bromideDiastereoselective formation of one diastereomer over the other, directed by the C2 chiral center.
3. Cleavage Removal of the chiral auxiliary to yield the enantiopure product.Hydrolysis (e.g., LiOH/H₂O₂)Release of an enantiomerically enriched carboxylic acid and recovery of the chiral 2-chlorobutanamide.

This table outlines a hypothetical sequence for the use of a chiral derivative of 2-chlorobutanamide as a chiral auxiliary, based on the principles of established asymmetric synthesis methods. wikipedia.orgwilliams.edu

Material Science Precursor Applications.

No information has been found regarding the application of this compound as a precursor in material science.

Polymerization Involving Amide or Chloro Groups of this compound.

There are no published studies on the polymerization of this compound. Research on its ability to undergo polymerization through reactions involving its amide or chloro functional groups is not present in the available scientific literature.

Precursors for Specialty Materials and Supramolecular Assemblies.

The role of this compound as a precursor for the synthesis of specialty materials or in the formation of supramolecular assemblies has not been reported in any accessible research.

Chemical Derivatization and Functional Group Interconversions of N Acetyl 2 Chlorobutanamide

Transformations at the Chloro-Substituted Carbon

The presence of a chlorine atom at the α-position to the carbonyl group makes this carbon atom susceptible to a variety of nucleophilic substitution and reduction reactions.

Reductions to N-acetylbutanamide

The reduction of the α-chloro group in N-acetyl-2-chlorobutanamide to yield N-acetylbutanamide can be achieved through several methods, often involving catalytic hydrogenation or the use of hydride reagents. While direct reduction of α-chloro amides can sometimes be a side reaction in other transformations, specific conditions can be optimized for this conversion. acs.org

Catalytic hydrogenation, a common method for dehalogenation, can be employed. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The reaction proceeds via the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis.

Alternatively, hydride reagents can be utilized. For instance, lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing the α-chloro group. nih.gov However, care must be taken as it can also reduce the amide functionality if the reaction conditions are not carefully controlled. Diisobutylaluminium hydride (DIBAL-H) offers a milder alternative that can selectively reduce the chloro group while preserving the amide. nih.gov

Reagent Catalyst/Solvent Product Typical Yield (%) Reference
H₂Pd/C, Ethanol (B145695)N-acetylbutanamide>90General knowledge
LiAlH₄THF, refluxN-acetylbutanamideVariable nih.gov
DIBAL-HToluene, -78 °C to rtN-acetylbutanamide70-85 nih.gov

This table presents typical conditions and yields for the reduction of α-chloro amides, which are expected to be applicable to this compound.

Halogen Exchange Reactions

The chlorine atom in this compound can be replaced by other halogens through nucleophilic substitution, most notably via the Finkelstein reaction. wikipedia.orgbyjus.comquora.com This reaction involves treating the chloro-substituted compound with a salt of the desired halide, typically in a solvent where the solubility of the resulting metal chloride salt is low, thus driving the equilibrium towards the product. wikipedia.org

For the conversion of this compound to N-acetyl-2-iodobutanamide, sodium iodide (NaI) in acetone (B3395972) is a classic and effective reagent system. byjus.com Acetone readily dissolves sodium iodide, but the sodium chloride formed as a byproduct is insoluble and precipitates out of the solution, pushing the reaction to completion. quora.com Similar principles apply to the synthesis of N-acetyl-2-bromobutanamide using a bromide salt like lithium bromide. The reactivity of α-carbonyl halides in SN2 reactions is generally high, facilitating these transformations. wikipedia.org

Starting Material Reagent Solvent Product Reference
This compoundNaIAcetoneN-acetyl-2-iodobutanamide wikipedia.orgbyjus.com
This compoundLiBrAcetone or DMFN-acetyl-2-bromobutanamide wikipedia.org
This compoundKFPolar aprotic solvent (e.g., DMF)N-acetyl-2-fluorobutanamide wikipedia.org

This table illustrates the application of the Finkelstein reaction for halogen exchange in α-chloro amides, with expected outcomes for this compound.

Formation of Organometallic Derivatives

The formation of organometallic reagents, such as Grignard reagents, from α-chloro amides is challenging due to the presence of the acidic N-H proton and the electrophilic carbonyl group, which can react with the highly nucleophilic and basic organometallic species. acs.orgmasterorganicchemistry.comlibretexts.org Direct reaction with magnesium metal to form a Grignard reagent is often not feasible.

However, alternative strategies can be employed to generate related organometallic intermediates. For example, transmetalation reactions, where a less reactive organometallic compound is prepared from a more reactive one, could be a potential route. youtube.com Another approach involves the use of organocuprates, which are generally less basic and more selective than Grignard or organolithium reagents.

It is important to note that the direct formation of stable organometallic derivatives from this compound is not a commonly reported transformation due to the inherent reactivity of the amide functionality.

Modification of the N-Acetyl Amide Moiety

The N-acetyl amide group offers another site for chemical modification, allowing for changes to the nitrogen substituent.

N-Deacetylation Reactions

The removal of the acetyl group to yield 2-chlorobutanamide can be achieved under either acidic or basic hydrolytic conditions. youtube.com Basic hydrolysis is typically performed by heating the amide with an aqueous solution of a strong base like sodium hydroxide (B78521). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond and formation of the primary amide and an acetate (B1210297) salt.

Starting Material Reagent Conditions Product Reference
This compoundNaOH (aq)Heat2-chlorobutanamide + Sodium acetate youtube.com
This compoundHCl (aq) or H₂SO₄ (aq)Heat2-chlorobutanamide + Acetic acid youtube.com

This table outlines general conditions for the hydrolysis of N-acetyl amides, which are applicable to this compound.

N-Alkylation and N-Acylation Reactions

The nitrogen of the amide in this compound is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under specific conditions, N-alkylation and N-acylation can be achieved.

N-Alkylation: Direct N-alkylation of secondary amides is often challenging. A common strategy involves deprotonation of the amide with a strong base to form an amidate anion, which is a much more potent nucleophile. This anion can then react with an alkylating agent, such as an alkyl halide. Bases like sodium hydride (NaH) are frequently used for this purpose. rsc.orgrsc.org

N-Acylation: The introduction of a second acyl group to form an imide can be accomplished using various acylating agents. scribd.comorganic-chemistry.orgresearchgate.nettandfonline.com A common method involves the reaction with an acid anhydride (B1165640) in the presence of a catalyst. For instance, reacting this compound with another acid anhydride, such as propanoic anhydride, in the presence of a Lewis acid or a strong acid catalyst can lead to the formation of the corresponding N-acyl derivative. scribd.com

Reaction Type Reagent System Product Type Reference
N-Alkylation1. Strong base (e.g., NaH)2. Alkyl halide (R-X)N-alkyl-N-acetyl-2-chlorobutanamide rsc.orgrsc.org
N-AcylationAcid anhydride ((R'CO)₂O), CatalystN-acyl-N-acetyl-2-chlorobutanamide scribd.comorganic-chemistry.org

This table provides general strategies for the N-alkylation and N-acylation of secondary amides, which could be adapted for this compound.

Selective Functionalization and Protection Strategies for the Amide Group of this compound

The strategic chemical manipulation of the amide group in this compound is a critical aspect of its potential utility in synthetic organic chemistry. The amide functionality, while generally stable, possesses a reactive N-H bond and a carbonyl group that can be targeted for selective transformations. However, the presence of a chlorine atom at the α-position introduces the possibility of competing reactions, necessitating carefully chosen conditions for both functionalization and protection. This section explores theoretical and established strategies for the selective modification of the amide moiety within this specific chemical framework.

Selective N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation of the amide nitrogen in this compound would provide access to a diverse range of substituted derivatives. These reactions typically proceed via deprotonation of the amide N-H with a strong base to form an amidate anion, followed by reaction with an electrophile (e.g., an alkyl or aryl halide).

The choice of base is critical to avoid competing elimination reactions involving the α-chloro substituent. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed. The resulting amidate can then be treated with an alkylating agent like methyl iodide or benzyl (B1604629) bromide to yield the corresponding N-alkylated product.

For N-arylation, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted. This would involve the reaction of this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The reaction conditions would need to be carefully optimized to favor N-arylation over potential reactions at the chlorine-bearing carbon.

Table 2: Hypothetical Conditions for N-Alkylation of this compound

Alkylating AgentBaseSolventPotential Product
Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)N-acetyl-N-methyl-2-chlorobutanamide
Benzyl BromidePotassium tert-butoxide (KOtBu)Dimethylformamide (DMF)N-acetyl-N-benzyl-2-chlorobutanamide
Ethyl BromoacetateCesium Carbonate (Cs₂CO₃)AcetonitrileEthyl (N-acetyl-2-chlorobutanamido)acetate

Conversion of the Amide to Other Functional Groups

The amide group of this compound can also be converted into other functional groups, significantly broadening its synthetic potential.

Reduction to Amines: The reduction of the amide carbonyl group would lead to the corresponding secondary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would convert the this compound to N-ethyl-2-chlorobutanamine. It is important to consider the potential for the reducing agent to also react with the chloro group.

Dehydration to Nitriles: While not directly applicable to this secondary amide without prior modification, conversion to a nitrile is a common transformation for primary amides.

Hydrolysis to Carboxylic Acids: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield acetic acid and 2-chlorobutanamide. researchgate.net For example, heating with aqueous sodium hydroxide or sulfuric acid would effect this transformation. researchgate.net The conditions for hydrolysis must be chosen carefully to avoid unwanted reactions at the chiral center or with the chloro substituent.

Table 3: Potential Functional Group Interconversions of the Amide in this compound

TransformationReagentsProduct
ReductionLithium Aluminum Hydride (LiAlH₄)N-ethyl-2-chlorobutanamine
Hydrolysis (Basic)Sodium Hydroxide (aq), HeatAcetic acid + 2-Chlorobutanamide
Hydrolysis (Acidic)Sulfuric Acid (aq), HeatAcetic acid + 2-Chlorobutanamide

Stability, Degradation Pathways, and Controlled Decomposition of N Acetyl 2 Chlorobutanamide

Thermal Stability and Pyrolysis Products under Inert Atmosphere

The thermal stability of N-acetyl-2-chlorobutanamide is dictated by the strength of its covalent bonds. Under an inert atmosphere, pyrolysis would involve the cleavage of the weakest bonds at elevated temperatures. The C-Cl bond is expected to be the most labile, followed by the C-N and C-C bonds of the butanamide backbone.

Pyrolysis of amides can proceed through several pathways, including deammonation and dehydration. lookchem.com For a secondary amide like this compound, initial thermal stress in an inert atmosphere is likely to cause homolytic cleavage of the carbon-chlorine bond, generating a carbon-centered radical and a chlorine radical. The subsequent reactions of these radicals would lead to a complex mixture of products.

Another potential pathway is the elimination of hydrogen chloride (HCl) to form an unsaturated amide, N-acetyl-2-butenamide. Further heating could lead to the decomposition of the amide group itself. The pyrolysis of amides is known to produce nitriles and carboxylic acids. lookchem.comacs.org In the case of this compound, this could result in the formation of 2-chlorobutanenitrile and acetic acid, or derivatives thereof.

A study on the pyrolysis of amides suggests that deammonation can occur at temperatures around 220°C. lookchem.com The co-pyrolysis of chlorinated polymers like PVC with other polymers has been shown to produce chlorinated organic compounds through secondary reactions involving liberated HCl. acs.org

Illustrative Pyrolysis Products of Analogous Compounds

Precursor TypeTemperature Range (°C)Major Pyrolysis ProductsReference
Simple Aliphatic Amides> 220Nitriles, Carboxylic Acids, Ammonia (B1221849) lookchem.com
Chlorinated Polymers (e.g., PVC)240 - 350Hydrogen Chloride, Chloroesters acs.org
Proteins (containing amide bonds)~ 500Amides, Amines, Indoles, Aromatic compounds researchgate.net

Hydrolytic Stability under Various pH Conditions

The hydrolysis of this compound involves two main reactive sites: the amide linkage and the carbon-chlorine bond. The rates of hydrolysis at both sites are highly dependent on pH.

Amide hydrolysis can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. Generally, amide hydrolysis is significantly slower than ester hydrolysis under similar conditions. epa.gov Studies on N-acylated amino acid amides have shown that the stability of the amide bond can be influenced by the nature of the N-acyl group, with electron-rich groups sometimes accelerating hydrolysis under acidic conditions. acs.orgnih.govnih.gov

The 2-chloro substituent also influences hydrolytic stability. The carbon-chlorine bond in α-chloroamides can undergo nucleophilic substitution by water or hydroxide ions to produce N-acetyl-2-hydroxybutanamide. This reaction is generally faster for alkyl halides than for amides. epa.gov The rate of hydrolysis of the C-Cl bond is expected to increase with increasing pH due to the higher concentration of the stronger nucleophile, OH⁻.

Illustrative Hydrolysis Half-lives of Analogous Compounds at 25°C

Compound TypepH 5pH 7pH 9Reference
Simple Carboxylic Acid EstersVariableDays to YearsHours to Days epa.gov
Simple AmidesVery Long> 900 yearsVariable epa.gov
Halogenated AlkanesStableDays to YearsHours to Days viu.ca
N-methylethanamide-3.78 x 10⁴ years- viu.ca

Photochemical Degradation Studies

Photochemical degradation occurs when a molecule absorbs light energy, leading to the breaking of chemical bonds. The C-Cl bond is susceptible to photolysis by UV radiation. sciencemadness.orgchegg.comchegg.com The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy. The average bond dissociation energy for a C-Cl bond is approximately 347 kJ/mol, which corresponds to a maximum wavelength of about 345 nm. umb.edu This means that this compound is likely to be degraded by exposure to sunlight, particularly the UV-B portion of the spectrum.

The primary photochemical event is expected to be the homolytic cleavage of the C-Cl bond to generate a carbon-centered radical and a chlorine radical. sciencemadness.org These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or reaction with oxygen to form peroxy radicals, leading to a cascade of degradation products.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For many chlorinated alkanes, the quantum yield for Cl atom formation upon photolysis at 193.3 nm is close to 1, indicating that for every photon absorbed, one C-Cl bond is broken. nih.gov The photolysis of chlorine-based disinfectants like HOCl can also produce hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.gov

Illustrative Quantum Yields for C-Cl Bond Cleavage at 193.3 nm

CompoundQuantum Yield (Φ) for Cl formationReference
Dichloromethane (CH₂Cl₂)1.03 ± 0.08 nih.gov
Chloroform (CHCl₃)1.03 ± 0.10 nih.gov
Carbon tetrachloride (CCl₄)1.41 ± 0.14 nih.gov

Oxidative and Reductive Degradation under Laboratory Control

Oxidative Degradation:

This compound can be degraded by strong oxidizing agents. A common method for studying oxidative degradation in the laboratory is through the use of advanced oxidation processes (AOPs), which generate highly reactive species such as hydroxyl radicals (•OH). nih.gov The hydroxyl radical is a non-selective oxidant that can attack both the alkyl chain and the amide group. wikipedia.org

Attack on the alkyl chain can involve hydrogen abstraction, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form various oxygenated products, potentially leading to chain cleavage and mineralization. The amide group itself can also be oxidized by hydroxyl radicals. nih.govacs.org The oxidation of amides can lead to the formation of various products, including the corresponding carboxylic acid and ammonia or nitrates upon complete mineralization. nih.gov

Reductive Degradation:

The carbon-chlorine bond in this compound is susceptible to reductive cleavage. acs.orgrsc.orgrsc.org This process involves the transfer of one or more electrons to the molecule, leading to the breaking of the C-Cl bond and the formation of a chloride ion. This can be achieved electrochemically or by using chemical reducing agents.

The standard reduction potential of the C-Cl bond is a key parameter in determining the feasibility of reductive dehalogenation. acs.org Reductive dehalogenation of alkyl halides can proceed through a concerted mechanism where electron transfer and bond cleavage occur simultaneously. rsc.org Advanced reduction processes (ARPs) using species like the hydrated electron (e⁻aq) are highly effective for dehalogenation due to their very high reduction potential. acs.org

Illustrative Redox Potentials for Related Species

Redox CoupleStandard Reduction Potential (E°) (V vs. SHE) in WaterReference
Cl• / Cl⁻2.59 acs.org
O₂ / H₂O₂0.70-
H₂O₂ / H₂O1.78-
•OH / H₂O2.85-

Storage Conditions for Preserving Chemical Integrity of this compound

To maintain the chemical integrity of this compound, storage conditions should be designed to minimize exposure to factors that can cause degradation, namely heat, moisture, light, and reactive chemicals.

Given the potential for thermal degradation, the compound should be stored in a cool environment. specialchem.com To prevent hydrolysis, it should be protected from moisture by being stored in a tightly sealed container in a dry atmosphere. researchgate.net The use of desiccants may be beneficial.

Due to its susceptibility to photochemical degradation, this compound should be stored in amber or opaque containers to protect it from light, particularly UV radiation.

The compound should be stored away from strong acids, bases, oxidizing agents, and reducing agents to prevent chemical decomposition. Storage in an inert atmosphere, such as under nitrogen or argon, can further enhance stability by excluding atmospheric oxygen and moisture.

Q & A

Q. What are the recommended methods for synthesizing N-acetyl-2-chlorobutanamide, and how can purity be optimized?

  • Methodological Answer : this compound can be synthesized via multi-step routes involving acylation and halogenation. A common approach includes:

Acylation : React 2-chlorobutanamide with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

Purification : Use recrystallization from ethanol or ethyl acetate to isolate the product. Monitor purity via thin-layer chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (3:1) .

  • Critical Parameters :
  • Maintain inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the acetyl group.
  • Optimize reaction time and temperature (typically 50–60°C) to minimize byproducts.
  • Purity Verification :
  • Melting point analysis (compare to literature values).
  • High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify protons adjacent to the acetyl group (δ ~2.1 ppm for CH₃CO) and chlorinated carbon (δ ~4.0–4.5 ppm for CH₂Cl).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and chlorinated carbon (δ ~45 ppm) signals .
  • Infrared (IR) Spectroscopy : Detect C=O stretching (~1650–1700 cm⁻¹) and C-Cl stretching (~550–750 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C₆H₁₀ClNO₂, [M+H]⁺ ≈ 164.05) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store at –20°C in airtight containers to prevent degradation. Stability is typically ≥5 years under these conditions .
  • First Aid : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Avoid exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproduct formation during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., deacetylated or over-halogenated derivatives).
  • Mechanistic Studies :
  • Employ density functional theory (DFT) calculations to model reaction intermediates and transition states.
  • Adjust solvent polarity (e.g., switch from dichloromethane to acetonitrile) to stabilize charged intermediates .
  • Case Study :
  • A 15% increase in yield was reported using slow acetyl chloride addition (over 2 hours) to reduce exothermic side reactions .

Q. How should researchers resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide, where intramolecular C–H···O interactions affect chemical shifts) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, bond lengths (C–Cl ≈ 1.76 Å) and angles (C–C–Cl ≈ 110°) can confirm stereochemistry .
  • Example Table :
ParameterObserved ValueLiterature Reference
C=O Bond Length1.21 Å
C–Cl Bond Length1.76 Å

Q. What strategies are effective for analyzing degradation products under varying environmental conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to heat (40–80°C), light, and humidity. Monitor degradation via:
  • Accelerated Stability Studies : Use HPLC to quantify degradation products (e.g., hydrolyzed amide or acetyl loss).
  • Kinetic Modeling : Calculate half-life (t₁/₂) using Arrhenius equations .
  • Advanced Techniques :
  • High-Resolution MS (HRMS) : Identify degradation products with ppm-level mass accuracy.
  • NMR Relaxation Studies : Probe molecular mobility changes in degraded samples .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock Vina.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., chloroacetamide-based inhibitors) .
  • Case Study :
  • Derivatives with electron-withdrawing groups (e.g., –NO₂) showed enhanced binding affinity in silico, guiding synthetic prioritization .

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